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Abstract
Upacicalcet is a novel, intravenously administered calcimimetic agent approved for the

treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2]

As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet
effectively suppresses the secretion of parathyroid hormone (PTH), a key driver of SHPT

pathogenesis.[1][3][4] This technical guide provides a comprehensive overview of the

molecular structure, physicochemical properties, mechanism of action, pharmacokinetics,

pharmacodynamics, and clinical efficacy of Upacicalcet. Detailed summaries of key

experimental data and methodologies are presented to support further research and

development in the field of renal disease and mineral metabolism.

Molecular Structure and Physicochemical
Properties
Upacicalcet, chemically known as (2S)-2-Amino-3-[(3-chloro-2-methyl-5-

sulfophenyl)carbamoylamino]propanoic acid, is a small molecule with a distinct amino acid

structure.[1][4] It is administered as a sodium salt hydrate.[5]
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Property Value Reference

Molecular Formula C11H14ClN3O6S [1][6]

Molar Mass 351.76 g·mol−1 [1][7]

IUPAC Name

(2S)-2-Amino-3-[(3-chloro-2-

methyl-5-

sulfophenyl)carbamoylamino]p

ropanoic acid

[1][7]

CAS Number 1333218-50-0 [1][7]

Administration Route Intravenous [1][2]

Mechanism of Action
Upacicalcet is a calcimimetic, meaning it mimics the effect of extracellular calcium.[5] It

functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on

the surface of parathyroid gland cells.[3][4]

The binding of Upacicalcet to the CaSR enhances the receptor's sensitivity to extracellular

calcium.[5] This heightened sensitivity leads to the activation of the receptor even at lower

calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid

hormone (PTH).[1][5] By reducing circulating PTH levels, Upacicalcet helps to normalize

calcium and phosphorus homeostasis, which is dysregulated in patients with secondary

hyperparathyroidism due to chronic kidney disease.[5][7] A key differentiator for Upacicalcet is
that it targets the amino acid binding site of the CaSR, a different site than that of other

conventional calcimimetics.[3] This unique binding mechanism may offer therapeutic

advantages, particularly for patients who do not respond well to existing treatments.[3]

Below is a diagram illustrating the signaling pathway of Upacicalcet's action on the parathyroid

cell.
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Upacicalcet's Mechanism of Action on the Parathyroid Cell.

Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in hemodialysis patients have demonstrated a dose-dependent

increase in plasma concentrations of Upacicalcet.[8][9] The drug is administered intravenously

three times a week at the end of each hemodialysis session.[1][2][10]

Parameter Finding Reference

Elimination

Approximately 80% is removed

by a single hemodialysis

session.

[8][9]

Accumulation
No significant accumulation

with repeated administration.
[8][9]

Pharmacodynamic Effect

Dose-dependent reduction in

serum intact parathyroid

hormone (iPTH) and corrected

calcium levels.

[8][9]

The pharmacodynamic effect of Upacicalcet is a direct consequence of its mechanism of

action, leading to a rapid and sustained reduction in PTH levels.

Clinical Efficacy and Safety
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The efficacy and safety of Upacicalcet have been evaluated in several clinical trials. A pivotal

Phase 3, multicenter, randomized, double-blind, placebo-controlled study provided significant

evidence of its therapeutic benefit in hemodialysis patients with SHPT.[1][11][12]

Efficacy
Primary
Endpoint

Upacicalcet
Group

Placebo Group p-value Reference

Mean iPTH

levels of 60–240

pg/ml by weeks

22–24

67.0% (69/103) 8.0% (4/50) <0.001 [1][11][12][13]

≥30% reduction

in mean iPTH

over weeks 22-

24

80.6% 8.0% <0.001 [13]

Upacicalcet also demonstrated a significant reduction in serum corrected calcium levels

compared to placebo.[1] Furthermore, it has been shown to decrease levels of fibroblast

growth factor-23, bone-specific alkaline phosphatase, and other markers of bone turnover.[11]

[12]

Safety
Upacicalcet is generally well-tolerated. The incidence of common side effects associated with

calcimimetics, such as nausea and vomiting, has been reported to be low and comparable to

placebo in some studies.[12] Hypocalcemia is a potential adverse event, and monitoring of

serum calcium levels is recommended.[5]

Adverse Event Upacicalcet Group Placebo Group Reference

Upper gastrointestinal

adverse events
1.9% (2/103) 6.0% (3/50) [13]

Serum corrected

calcium <7.5 mg/dL
2.0% (2/103) 0% (0/50) [12][13]
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Experimental Protocols
While complete, detailed experimental protocols are proprietary and not publicly available, the

methodologies employed in key studies can be summarized as follows:

Phase 3 Clinical Trial for Efficacy and Safety
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[1][11][12]

Participants: Hemodialysis patients with secondary hyperparathyroidism, characterized by

serum intact PTH concentrations >240 pg/ml and corrected calcium concentrations ≥8.4

mg/dl.[12]

Intervention: Intravenous administration of Upacicalcet or placebo three times a week at the

end of each hemodialysis session for 24 weeks.[1][11][12] Doses were adjusted based on

iPTH and corrected calcium levels.[1]

Primary Outcome: The percentage of participants achieving the target mean serum iPTH

concentration (60–240 pg/ml) at weeks 22–24.[1][11][12]

Data Analysis: Comparison of the proportion of patients meeting the primary endpoint

between the Upacicalcet and placebo groups.

The workflow for this clinical trial can be visualized as follows:
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Workflow of a Phase 3 Clinical Trial for Upacicalcet.

In Vitro CaSR Binding and Activity Assays
Objective: To determine the binding site and agonistic activity of Upacicalcet on the human

CaSR.[3]

Methodology:
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Cell Lines: HEK-293T cells expressing either wild-type or mutant human CaSR.[3]

Binding Studies: Competitive binding assays were conducted to see if Upacicalcet
competes with known ligands (e.g., L-tryptophan) for binding to the CaSR.[3]

Activity Assays: Measurement of inositol-1 monophosphate accumulation as a

downstream marker of CaSR activation in response to Upacicalcet.[3]

In Silico Analysis: Molecular docking simulations were performed to model the binding

interaction between Upacicalcet and the CaSR.[3]

Synthesis of Upacicalcet
The synthesis of Upacicalcet has been described in the literature. A general synthetic scheme

involves the reaction of an aniline derivative with phenyl chloroformate, followed by treatment

with an appropriate amine to form a urea intermediate.[2] Subsequent deprotection steps yield

the final Upacicalcet molecule, which can then be converted to its hydrated sodium salt.[2]

Conclusion
Upacicalcet represents a significant advancement in the management of secondary

hyperparathyroidism in hemodialysis patients. Its novel mechanism of action, targeting the

amino acid binding site of the CaSR, coupled with its favorable efficacy and safety profile,

establishes it as a valuable therapeutic option. The data presented in this technical guide

underscore the robust scientific foundation for the clinical use of Upacicalcet and provide a

comprehensive resource for researchers and clinicians in the field. Further investigation into its

long-term effects on bone metabolism and cardiovascular outcomes is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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